molecular formula C18H19ClN4OS B4281204 7-{[4-(4-CHLOROBENZYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE

7-{[4-(4-CHLOROBENZYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE

Cat. No.: B4281204
M. Wt: 374.9 g/mol
InChI Key: KEROOWQJUQPQSR-UHFFFAOYSA-N
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Description

7-{[4-(4-CHLOROBENZYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[4-(4-CHLOROBENZYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves multiple steps, starting with the preparation of the thiazolo[3,2-a]pyrimidin-5-one core. This is followed by the introduction of the piperazinyl and chlorobenzyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-{[4-(4-CHLOROBENZYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

    Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its pharmacological properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the piperazinyl and chlorobenzyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

7-{[4-(4-CHLOROBENZYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor in various biochemical pathways, including those involved in cancer and infectious diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-{[4-(4-CHLOROBENZYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and disrupting the associated biochemical pathways. This inhibition can lead to various therapeutic effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific binding properties and biological activities. This makes it a valuable compound for targeted therapeutic applications and scientific research.

Properties

IUPAC Name

7-[[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4OS/c19-15-3-1-14(2-4-15)12-21-5-7-22(8-6-21)13-16-11-17(24)23-9-10-25-18(23)20-16/h1-4,9-11H,5-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEROOWQJUQPQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC(=O)N4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-{[4-(4-CHLOROBENZYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE
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7-{[4-(4-CHLOROBENZYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE
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7-{[4-(4-CHLOROBENZYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE
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7-{[4-(4-CHLOROBENZYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE
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7-{[4-(4-CHLOROBENZYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE
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7-{[4-(4-CHLOROBENZYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE

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